molecular formula C13H17NO2 B13515392 Ethyl 2-(pyrrolidin-3-yl)benzoate

Ethyl 2-(pyrrolidin-3-yl)benzoate

Cat. No.: B13515392
M. Wt: 219.28 g/mol
InChI Key: SNPUVSUVVISZTM-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-3-yl)benzoate is an organic compound that features a benzoate ester linked to a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyrrolidin-3-yl)benzoate typically involves the esterification of 2-(pyrrolidin-3-yl)benzoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrrolidin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Pyrrolidinone derivatives

    Reduction: Ethyl 2-(pyrrolidin-3-yl)benzyl alcohol

    Substitution: Various substituted benzoate esters

Scientific Research Applications

Ethyl 2-(pyrrolidin-3-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the pharmacological effects of pyrrolidine derivatives.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(pyrrolidin-3-yl)benzoate is primarily related to its interaction with biological targets such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl 2-(pyrrolidin-3-yl)benzoate can be compared to other pyrrolidine-containing compounds such as pyrrolidinone derivatives and pyrrolidine-2,5-diones. These compounds share similar structural features but differ in their chemical reactivity and biological activity.

Similar Compounds

    Pyrrolidinone Derivatives: These compounds have a carbonyl group in place of the ester group and exhibit different reactivity patterns.

    Pyrrolidine-2,5-diones: These compounds contain two carbonyl groups and are known for their use in the synthesis of pharmaceuticals.

This compound stands out due to its unique combination of the benzoate ester and pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-pyrrolidin-3-ylbenzoate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)12-6-4-3-5-11(12)10-7-8-14-9-10/h3-6,10,14H,2,7-9H2,1H3

InChI Key

SNPUVSUVVISZTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2CCNC2

Origin of Product

United States

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